molecular formula C23H27N3O3S2 B2503093 4-(dipropylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 319428-44-9

4-(dipropylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2503093
CAS RN: 319428-44-9
M. Wt: 457.61
InChI Key: UFAQMGFVPYJRJK-UHFFFAOYSA-N
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Description

The compound 4-(dipropylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is a chemical entity that appears to be related to a class of compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as benzamide and thiadiazole are common to the compounds studied in the papers. These motifs are known to be associated with various biological properties, including anticancer activity .

Synthesis Analysis

The synthesis of related compounds, as described in the first paper, involves the creation of Schiff's bases containing a thiadiazole scaffold and benzamide groups. These compounds were synthesized using a solvent-free method under microwave irradiation, which is a modern technique known for reducing reaction times and improving yields. The structures of the synthesized compounds were confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry .

Molecular Structure Analysis

While the exact molecular structure analysis of 4-(dipropylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is not provided, the second paper offers insights into the molecular structure analysis of a related compound. Quantum mechanical calculations and spectroscopic investigations (FT-IR, FT-Raman, and UV) were used to determine the structural parameters and vibrational frequencies of the compound. Molecular orbital analysis, including NBO and NLMO, was performed to understand the intramolecular interactions and reactivity sites .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 4-(dipropylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide. However, the synthesis and biological evaluation of related compounds suggest that the benzamide and thiadiazole moieties can undergo various chemical reactions, which are essential for their biological activities. The Schiff's base formation is one such reaction that is critical in the synthesis of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly discussed in the papers. However, the third paper discusses the synthesis and electrophysiological activity of N-substituted benzamides, indicating that these compounds can exhibit significant biological activities, such as cardiac electrophysiological effects. The physical and chemical properties of such compounds are likely to influence their biological activity and pharmacokinetic profiles .

Scientific Research Applications

Synthetic Approaches and Chemical Transformations

Research on synthetic methodologies and chemical transformations of heterocyclic compounds, including thiazoles and benzamides, highlights the versatility and importance of these structures in medicinal chemistry. For instance, the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, have been extensively studied. These compounds exhibit a range of biological activities, showcasing the synthetic potential of these structures for developing various heterocyclic compounds with potential therapeutic applications (Abdurakhmanova et al., 2018).

Pharmacological Applications

The pharmacological evaluation of benzothiazoles and their derivatives, for instance, has revealed a broad spectrum of biological activities. These activities include antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. The molecular structures of several potent drugs are based on the benzothiazole skeleton, indicating the significant therapeutic potential of compounds containing this moiety (Sumit et al., 2020).

properties

IUPAC Name

4-(dipropylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2/c1-4-14-26(15-5-2)31(28,29)20-12-10-19(11-13-20)22(27)25-23-24-21(16-30-23)18-8-6-17(3)7-9-18/h6-13,16H,4-5,14-15H2,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAQMGFVPYJRJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dipropylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

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